N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, also known as F13714, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide acts as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activation of this receptor, this compound can modulate the levels of neurotransmitters such as dopamine and serotonin, which are associated with mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in specific regions of the brain, which are associated with the regulation of mood, cognition, and behavior. This compound has also been found to reduce the levels of stress hormones such as cortisol, which are associated with anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is its high selectivity for the 5-HT2A receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency compared to other 5-HT2A receptor antagonists, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. One potential area of investigation is the use of this compound in combination with other drugs for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of research is the development of more potent and selective 5-HT2A receptor antagonists based on the structure of this compound. Finally, the potential role of this compound in the regulation of other physiological and behavioral processes such as pain and addiction warrants further investigation.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has shown promising results in various scientific research studies. It has been found to exhibit potent antipsychotic activity in animal models, with a mechanism of action similar to that of atypical antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of anxiety, depression, and cognitive impairment.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O/c22-20-8-6-19(7-9-20)16-24-12-14-25(15-13-24)17-21(26)23-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMMJHPFIXPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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